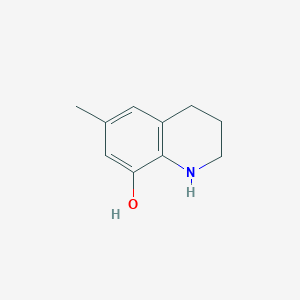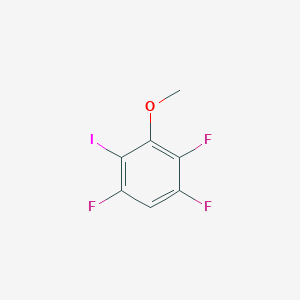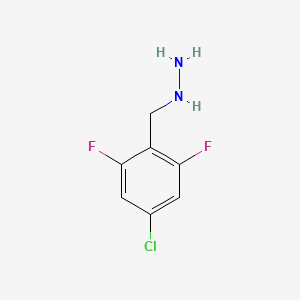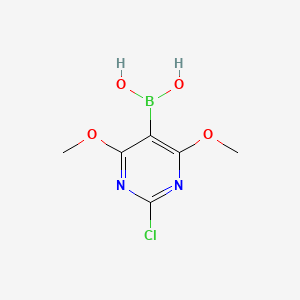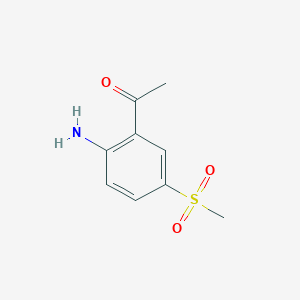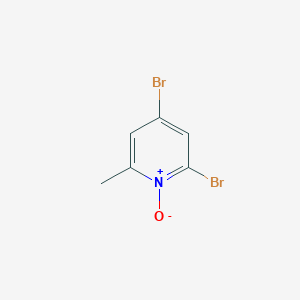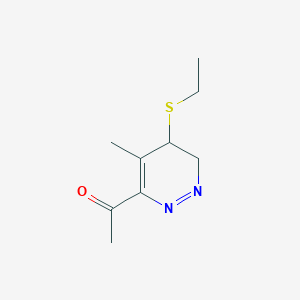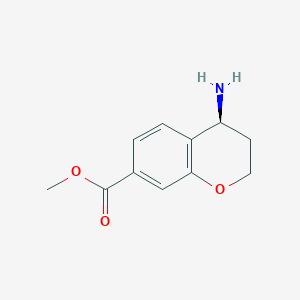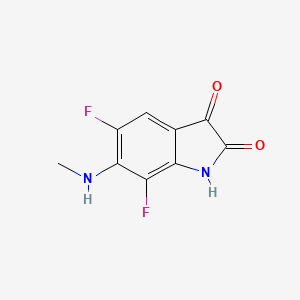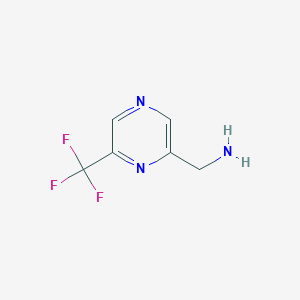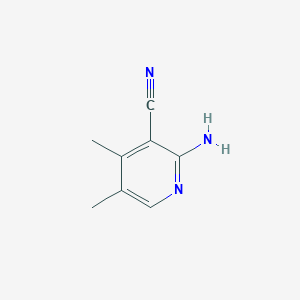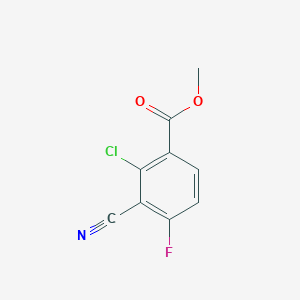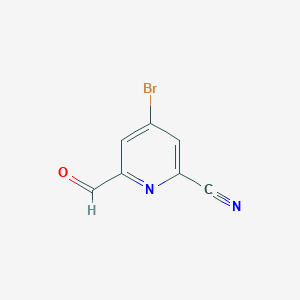
4-Bromo-6-formylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-formylpicolinonitrile is an organic compound that belongs to the class of picolinonitriles. It is characterized by the presence of a bromine atom at the 4th position, a formyl group at the 6th position, and a nitrile group on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-formylpicolinonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 6-formylpicolinonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for 4-Bromo-6-formylpicolinonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-formylpicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The nitrile group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
4-Bromo-6-formylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: It serves as a precursor for bioactive compounds that can be used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-formylpicolinonitrile depends on its specific applicationThe molecular targets and pathways involved are determined by the nature of the reactions it undergoes and the specific biological or chemical context .
Comparación Con Compuestos Similares
Similar Compounds
6-Formyl-3-(4-methoxyphenyl)picolinonitrile: Similar structure but with a methoxyphenyl group instead of bromine.
4-Bromo-2-formylpyridine: Similar structure but lacks the nitrile group.
6-Formylpicolinonitrile: Lacks the bromine atom.
Uniqueness
4-Bromo-6-formylpicolinonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research. The presence of the bromine atom allows for further functionalization through substitution reactions, while the formyl and nitrile groups provide additional sites for chemical modifications .
Propiedades
Fórmula molecular |
C7H3BrN2O |
|---|---|
Peso molecular |
211.02 g/mol |
Nombre IUPAC |
4-bromo-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3BrN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
Clave InChI |
HEAKGHDYJDVLFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


